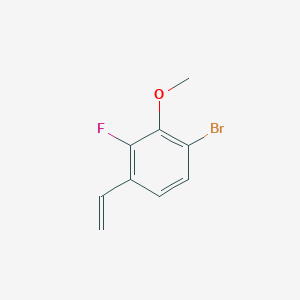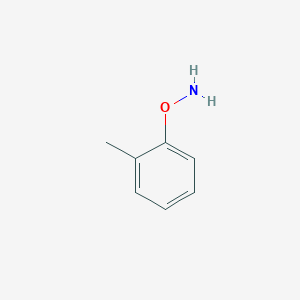
O-(2-Methylphenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Methylphenyl)hydroxylamine: is an organic compound with the molecular formula C7H9NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One common method for preparing hydroxylamine derivatives involves the hydrolysis of oximes. This process can be coupled with electrodialysis to improve efficiency and yield.
O-Alkylation and Arylation: Another method involves the O-alkylation or O-arylation of hydroxylamines.
Industrial Production Methods: Industrial production of O-(2-Methylphenyl)hydroxylamine may involve large-scale application of the above synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(2-Methylphenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitro compounds, depending on the conditions and reagents used.
Reduction: It can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines.
Applications De Recherche Scientifique
Chemistry: O-(2-Methylphenyl)hydroxylamine is used as a building block in organic synthesis. It can be employed in the synthesis of various nitrogen-containing compounds, including amines, amides, and N-heterocycles .
Biology and Medicine: In biological research, hydroxylamine derivatives are studied for their potential as enzyme inhibitors and as intermediates in the synthesis of pharmaceuticals. They can also be used in the development of diagnostic reagents .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of O-(2-Methylphenyl)hydroxylamine involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable intermediates with various electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment .
Comparaison Avec Des Composés Similaires
Hydroxylamine: The parent compound, hydroxylamine, is less sterically hindered and more reactive.
O-Substituted Hydroxylamines: Compounds like O-(diphenylphosphinyl)hydroxylamine and hydroxylamine-O-sulfonic acid have different reactivity profiles due to the nature of their substituents.
Uniqueness: O-(2-Methylphenyl)hydroxylamine is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
O-(2-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)9-8/h2-5H,8H2,1H3 |
Clé InChI |
XVUUAHJGFJVHEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




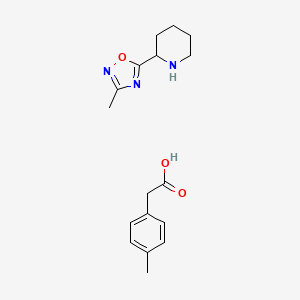

![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)
![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
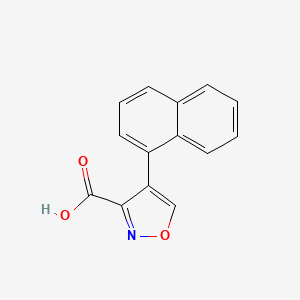
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
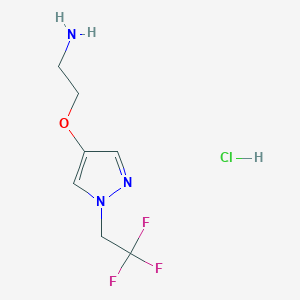
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
